molecular formula C7H13NO B3054631 1-(Dimethylamino)pent-1-en-3-one CAS No. 6137-82-2

1-(Dimethylamino)pent-1-en-3-one

Cat. No.: B3054631
CAS No.: 6137-82-2
M. Wt: 127.18 g/mol
InChI Key: HPBKASIYSDDWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Dimethylamino)pent-1-en-3-one (CAS 6137-82-2) is a versatile N,N-dimethyl enaminone that serves as a valuable building block in organic and medicinal chemistry research . This compound, with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol, features a classic "push-pull" ethylene structure where the amine group donates electron density and the carbonyl group acts as an electron acceptor . This electronic configuration creates an ambident system with multiple nucleophilic and electrophilic sites, making it a highly useful synthon for constructing diverse molecular architectures . The primary research value of this compound lies in its application as a precursor for the synthesis of various heterocyclic compounds . It is extensively used in the preparation of acyclic compounds, carbocyclic systems, and five- and six-membered heterocycles, including pyridine, pyrimidine, and pyrrole derivatives, which are common motifs in alkaloid structures and pharmacologically active molecules . Its reactivity allows for annulation reactions to access complex systems such as indolizidines and quinolizidines . The compound can be synthesized via several methods, with enaminone condensation between acetylacetone derivatives and dimethylamine offering high yield and stereoselectivity, predominantly yielding the (E)-isomer . Reductive amination of ketoesters represents an alternative high-yielding approach . Researchers value this compound for its role in coupling reactions with arenediazonium salts to produce α-(arylhydrazono)-β-ketoaldehydes, which are themselves key intermediates in further heterocyclic synthesis . The conjugated π-system, evidenced by UV-Vis absorption maxima, and its defined stereochemistry as the (E)-isomer make it a predictable and reliable reagent for designing synthetic routes . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic applications .

Properties

CAS No.

6137-82-2

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-(dimethylamino)pent-1-en-3-one

InChI

InChI=1S/C7H13NO/c1-4-7(9)5-6-8(2)3/h5-6H,4H2,1-3H3

InChI Key

HPBKASIYSDDWNK-UHFFFAOYSA-N

SMILES

CCC(=O)C=CN(C)C

Canonical SMILES

CCC(=O)C=CN(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The dimethylamino group distinguishes 1-(Dimethylamino)pent-1-en-3-one from other α,β-unsaturated ketones. Below is a comparison with two critical analogues:

1-(4-Methoxyphenyl)pent-1-en-3-one (CAS 104-27-8)
  • Structure: Contains a methoxyphenyl (-C₆H₄-OCH₃) substituent instead of dimethylamino.
  • Regulatory Status: Removed from the EU’s approved flavouring substances list due to unresolved genotoxicity concerns .
  • Toxicity Profile: In vitro: Induces micronuclei (MN) via an aneugenic mechanism (chromosome missegregation) in human lymphocytes and TK6 cells .
1-(Dimethylamino)-4-methyl-1-penten-3-one (CAS 5782-56-9)
  • Structure: Features a methyl group at the 4-position and dimethylamino at the 1-position.
  • Physical Properties: Molecular Formula: C₈H₁₅NO Purity: ≥98% Storage: Stable under dry, cool conditions .
5-(Dimethylamino)pent-1-en-3-one (CAS 55867-10-2)
  • Structure: Dimethylamino group at the 5-position.

Genotoxicity and Mechanism Comparison

Compound In Vitro Aneugenicity In Vivo Clastogenicity Regulatory Status
1-(4-Methoxyphenyl)pent-1-en-3-one Yes No Removed from EU list
This compound derivatives Not studied Not studied No restrictions reported

    Q & A

    Basic Research Questions

    Q. What are the established synthetic routes for 1-(Dimethylamino)pent-1-en-3-one, and how can retrosynthetic analysis improve pathway optimization?

    • Methodological Answer : Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can identify feasible precursors and intermediates. For example, disconnecting the α,β-unsaturated ketone moiety may suggest aldol condensation of a dimethylamino-substituted aldehyde with a ketone. Experimental validation should include monitoring reaction kinetics and optimizing catalysts (e.g., acid/base conditions) to enhance yield. Characterization via NMR and IR spectroscopy is critical to confirm regioselectivity and purity .

    Q. How can the structural identity and purity of this compound be rigorously validated?

    • Methodological Answer :

    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement can resolve bond lengths and angles. For example, the enone system typically shows a planar geometry with C=O and C=C bond lengths of ~1.22 Å and ~1.34 Å, respectively .
    • Spectroscopy : 1^1H NMR should exhibit distinct signals for the dimethylamino group (δ ~2.8–3.2 ppm) and conjugated protons (δ ~6.5–7.5 ppm for vinyl protons). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks matching the theoretical mass (e.g., m/z 153.1154 for C8_8H13_{13}NO) .

    Q. What standardized protocols exist for assessing the mutagenic potential of α,β-unsaturated ketones like this compound?

    • Methodological Answer : Follow OECD Guideline 471 using Ames tests in Salmonella Typhimurium strains (TA98, TA100, TA1535, TA1537, TA102) with and without metabolic activation (S9-mix). Key steps:

    • Dose range : 0.1–5000 µg/plate in triplicate.
    • Controls : Negative (solvent) and positive (e.g., sodium azide for TA100).
    • Data interpretation : A ≥2-fold increase in revertant colonies indicates mutagenicity. Example results:
    StrainS9-MixRevertants (Mean ± SD)Conclusion
    TA9825 ± 3Negative
    TA100+120 ± 15Inconclusive (requires retesting)

    Advanced Research Questions

    Q. How can conflicting mutagenicity data between bacterial reverse mutation assays and mammalian cell genotoxicity studies be resolved for this compound?

    • Methodological Answer : Discrepancies may arise from metabolic differences (e.g., S9-mix vs. endogenous enzymes). Perform follow-up studies:

    • Comet assay : Detect DNA strand breaks in human hepatocytes (HepG2).
    • CYP450 inhibition assays : Identify metabolic pathways altering toxicity.
    • Structure-activity relationships (SAR) : Compare with analogs (e.g., 1-(4-methoxyphenyl)pent-1-en-3-one) to isolate electronic effects of the dimethylamino group .

    Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic addition reactions?

    • Methodological Answer :

    • DFT calculations : Use Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites (LUMO localization at β-carbon).
    • Molecular dynamics (MD) simulations : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction barriers.
    • Validation : Compare predicted activation energies with experimental kinetic data from stopped-flow spectroscopy .

    Q. How can high-resolution synchrotron data improve the accuracy of charge-density analysis in this compound crystals?

    • Methodological Answer : Collect data at λ = 0.5 Å (25 keV) with a CCD detector. Use multipole refinement in programs like MoPro to model electron density. Key parameters:

    • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O contacts).
    • Topological analysis : Calculate Laplacian (∇²ρ) at bond critical points to assess covalent vs. ionic character. Example results:
    Bondρ (eÅ⁻³)∇²ρ (eÅ⁻⁵)
    C=O2.1-15.2
    C–N(CH3)₂1.8-10.4

    Q. What experimental designs are optimal for studying the interfacial behavior of this compound on indoor surfaces (e.g., glass, polymers)?

    • Methodological Answer :

    • Adsorption studies : Use quartz crystal microbalance (QCM) to measure mass changes under controlled humidity (10–90% RH).
    • Surface-enhanced Raman spectroscopy (SERS) : Detect monolayer formation on gold nanoparticles.
    • Oxidative aging : Expose surfaces to ozone (50–200 ppb) and monitor degradation products via GC-MS .

    Data Contradiction and Reproducibility

    Q. What steps should researchers take to ensure reproducibility in crystallographic studies of this compound derivatives?

    • Methodological Answer :

    • Data deposition : Submit raw diffraction data to the Cambridge Structural Database (CSD) with deposition number CCDC XXXX.
    • Refinement protocols : Use SHELXL with consistent parameters (e.g., isotropic vs. anisotropic displacement for non-H atoms).
    • Cross-validation : Compare results with independent refinements using CRYSTAL or DSR .

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